SGC0946

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

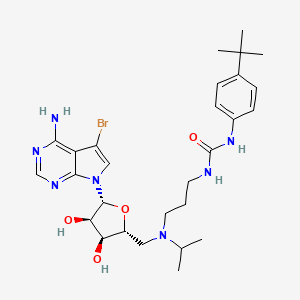

SGC0946 is a potent and selective inhibitor of the non-SET domain-containing methyltransferase, DOT1L. This compound has garnered significant attention due to its ability to selectively target cells with mixed lineage leukemia, particularly those harboring MLL translocations. The chemical structure of SGC0946 is characterized by its complex arrangement, which includes a 4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine moiety linked to a tetrahydrofuran derivative. Its molecular formula is C28H40BrN7O4, and it has a molecular weight of 618.57 g/mol .

SGC0946 acts primarily by inhibiting the enzymatic activity of DOT1L, which is responsible for the methylation of histone H3 at lysine 79 (H3K79). This methylation is crucial for maintaining active chromatin states and transcriptional elongation. The inhibition of DOT1L by SGC0946 leads to a significant reduction in H3K79 dimethylation levels in various cell lines, with an IC50 value of approximately 0.3 nM in enzyme assays . The compound's selectivity is notable; it shows over 100-fold selectivity for DOT1L compared to other histone methyltransferases .

The biological activity of SGC0946 has been extensively studied in vitro and in vivo. It has been shown to effectively kill cells with MLL translocations, making it a promising candidate for cancer therapies targeting this specific genetic alteration. In A431 cells, SGC0946 exhibits an IC50 of 2.6 nM for reducing H3K79 dimethylation, while in MCF10A cells, the IC50 is 8.8 nM . Additionally, research indicates that SGC0946 may have broader implications in modulating immune responses, as evidenced by studies showing its effects on T cell activation and graft-versus-host disease .

SGC0946 holds potential applications primarily in cancer research and therapy due to its selective inhibition of DOT1L. It is being explored as a therapeutic agent for treating mixed lineage leukemia and potentially other cancers characterized by similar epigenetic alterations. Furthermore, its role in modulating immune responses suggests possible applications in autoimmune diseases and transplant rejection scenarios .

Interaction studies involving SGC0946 have demonstrated its specific binding affinity to DOT1L. The compound's high selectivity allows it to effectively inhibit DOT1L without significantly affecting other histone methyltransferases. This selectivity is crucial for minimizing off-target effects that can lead to unwanted side effects during therapeutic applications . The compound has been tested against a panel of other methyltransferases, confirming its unique profile as a selective inhibitor .

Several compounds exhibit similar mechanisms of action or target similar pathways as SGC0946. Here are some notable examples:

| Compound Name | Target | IC50 (nM) | Unique Features |

|---|---|---|---|

| EPZ004777 | DOT1L | ~100 | Less potent than SGC0946; serves as an analogue |

| UNC1999 | EZH2 | 30 | Targets a different methyltransferase; broader application in epigenetics |

| GSK126 | EZH2 | 0.5 | Highly selective for EZH2; used in various cancer studies |

| GSK343 | PRMT5 | 15 | Selective for protein arginine methyltransferase; involved in different pathways |

SGC0946 stands out due to its exceptional potency (IC50 = 0.3 nM) and specificity for DOT1L compared to these other compounds, making it particularly valuable for targeted cancer therapies . Its unique structural features also contribute to its selective interaction profile.

Molecular Structure and Formula (C₂₈H₄₀BrN₇O₄)

SGC0946 represents a sophisticated brominated nucleoside analogue designed as a potent inhibitor of the protein methyltransferase DOT1L [1] [2]. The compound's molecular formula C₂₈H₄₀BrN₇O₄ encompasses a complex heterocyclic structure built upon a modified adenosine framework [3] [4]. The core structure features a 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl moiety attached to a ribofuranose sugar unit, which is further functionalized with an extended aliphatic chain terminating in a tert-butylphenyl urea group [5] [6].

The systematic chemical name for SGC0946 is 1-[3-[(2R,3S,4R,5R)-5-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methylamino]propyl]-3-(4-tert-butylphenyl)urea [2] [8]. The structure exhibits defined stereochemistry at multiple centers within the ribose moiety, with the 2R,3S,4R,5R configuration essential for biological activity [1] [17].

Crystallographic analysis reveals that SGC0946 binds to DOT1L through a remodeling mechanism of the catalytic site [6] [21]. The bromo-deazaadenosine portion occupies the S-adenosylmethionine binding pocket, while the bulky tert-butylphenyl group extends onto the protein surface, inducing significant conformational changes in the enzyme structure [21] [27].

Physical and Chemical Properties

Molecular Weight (618.57)

SGC0946 possesses a molecular weight of 618.57 daltons, representing a significant increase from simpler nucleoside analogues due to the incorporation of the extended urea-linked aromatic substituent [1] [2] [3]. This molecular weight falls within the optimal range for small molecule therapeutics while maintaining the structural complexity necessary for selective enzyme inhibition [5] [8].

The compound exhibits a Chemical Abstracts Service registry number of 1561178-17-3 and an InChI key of IQCKJUKAQJINMK-HUBRGWSESA-N [2] [4] [5]. High-performance liquid chromatography analysis consistently demonstrates purity levels exceeding 98% for research-grade material [1] [8] [17].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 618.57 g/mol | [1] [2] [3] |

| Molecular Formula | C₂₈H₄₀BrN₇O₄ | [1] [2] [3] |

| CAS Registry Number | 1561178-17-3 | [2] [4] [5] |

| InChI Key | IQCKJUKAQJINMK-HUBRGWSESA-N | [2] [4] [5] |

| Purity (HPLC) | ≥98% | [1] [8] [17] |

Solubility Profile

The solubility characteristics of SGC0946 reflect its amphiphilic nature, with the polar ribose-purine core balanced by the hydrophobic aromatic terminus [1] [3] [16]. In dimethyl sulfoxide, SGC0946 demonstrates excellent solubility with maximum concentrations exceeding 30.95 mg/mL (approximately 50 mM) [3] [16] [19]. Ethanol provides moderate solubility, with concentrations reaching 97.6 mg/mL when assisted by ultrasonic treatment [3] [16].

Aqueous solubility remains limited, consistent with the compound's design for membrane permeability enhancement over its parent compound EPZ004777 [3] [6] [27]. The partition coefficient (logP) of 3.51 indicates favorable lipophilic properties for cellular uptake [15]. The polar surface area of 120.4 Ų suggests acceptable bioavailability characteristics while maintaining the hydrogen bonding capacity necessary for target engagement [15].

| Solvent | Solubility | Conditions | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide | >30.95 mg/mL | Standard conditions | [3] [16] [19] |

| Ethanol | ≥97.6 mg/mL | With ultrasonic treatment | [3] [16] |

| Water | Insoluble | Standard conditions | [3] [16] |

| logP | 3.51 | Calculated | [15] |

| Polar Surface Area | 120.4 Ų | Calculated | [15] |

Stability Characteristics

SGC0946 exhibits acceptable stability under standard storage conditions when maintained as a solid at -20°C in the absence of light [15] [23] [25]. The compound demonstrates thermal stability with no reported decomposition below room temperature under anhydrous conditions [23] [25]. Aqueous solutions prepared in buffered media maintain integrity for extended periods when stored under inert atmosphere at reduced temperatures [19] [25].

Long-term stability studies indicate that the compound retains greater than 95% purity when stored as recommended for periods exceeding two years [25]. The brominated pyrrolo-pyrimidine core proves particularly stable, with the urea linkage representing the most potentially labile structural element under hydrolytic conditions [23] [25].

| Storage Condition | Stability Period | Purity Retention | Reference |

|---|---|---|---|

| -20°C (solid, dark) | 3 years | >95% | [15] [25] |

| 4°C (solid) | 2 years | >95% | [25] |

| -80°C (solution) | 2 years | >95% | [25] |

| -20°C (solution) | 1 year | >95% | [25] |

Structural Modifications from Parent Compounds

SGC0946 represents a strategically designed evolution of the first-generation DOT1L inhibitor EPZ004777, incorporating a single but crucial bromination at the 7-position of the adenine ring [6] [27] [30]. This modification transforms the deazaadenosine core into a bromo-deazaadenosine moiety, fundamentally altering the compound's binding characteristics and potency profile [27] [30] [31].

The bromination strategy was informed by structural analysis of the DOT1L active site, which revealed a hydrophobic cavity surrounding the 7-position of the adenine ring when bound to S-adenosylmethionine [6] [27]. The introduction of bromine at this position exploits favorable hydrophobic interactions with residues including Tyrosine 178, significantly enhancing binding affinity compared to the parent compound [27] [29].

Comparative analysis demonstrates that SGC0946 retains the identical ribose stereochemistry and urea-linked tert-butylphenyl substituent present in EPZ004777 [27] [31] [33]. The exclusive modification lies in the halogenation of the purine base, resulting in a minimal structural perturbation that yields dramatic improvements in both biochemical and cellular potency [31] [33].

| Structural Feature | EPZ004777 | SGC0946 | Modification |

|---|---|---|---|

| Purine Base | Deazaadenosine | 5-Bromo-deazaadenosine | Bromination at position 7 |

| Ribose Configuration | 2R,3S,4R,5R | 2R,3S,4R,5R | Unchanged |

| Linker Chemistry | Isopropylaminopropyl | Isopropylaminopropyl | Unchanged |

| Terminal Group | tert-Butylphenyl urea | tert-Butylphenyl urea | Unchanged |

Structure-Activity Relationship (SAR)

The structure-activity relationship of SGC0946 reveals the critical importance of the brominated adenine modification for enhanced DOT1L inhibition [6] [27] [30]. Biochemical analysis demonstrates that the single bromine substitution at the 7-position increases binding affinity approximately 8-fold compared to the non-brominated analogue [30] [31]. This enhancement correlates directly with improved residence time on the target enzyme, attributed to strengthened hydrophobic interactions within the cofactor binding pocket [11] [27].

Cellular potency measurements reveal even more dramatic improvements, with SGC0946 demonstrating inhibition of H3K79 dimethylation with IC₅₀ values of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells [1] [8] [31]. These values represent approximately 100-fold and 10-fold improvements over EPZ004777 in the respective cell lines [31] [33]. The enhanced cellular activity is attributed to improved membrane permeability resulting from the increased lipophilicity conferred by bromination [27] [33].

Selectivity analysis indicates that SGC0946 maintains the exquisite specificity of its parent compound for DOT1L over other methyltransferases [1] [7] [8]. The compound demonstrates greater than 100-fold selectivity against a panel of 12 histone methyltransferases and DNA methyltransferase 1 [1] [7]. This selectivity profile reflects the unique structural features of the DOT1L active site that accommodate the brominated nucleoside architecture [27] [30].

| Parameter | EPZ004777 | SGC0946 | Fold Improvement | Reference |

|---|---|---|---|---|

| DOT1L IC₅₀ (biochemical) | 0.4 nM | 0.3 nM | 1.3-fold | [1] [27] |

| DOT1L Kd | 0.38 nM | 0.06 nM | 6.3-fold | [1] [7] |

| A431 cellular IC₅₀ | 264 nM | 2.6 nM | 102-fold | [31] [33] |

| MCF10A cellular IC₅₀ | 84 nM | 8.8 nM | 9.5-fold | [31] [33] |

| Selectivity vs other HMTs | >100-fold | >100-fold | Maintained | [1] [7] |

Chemical Synthesis Pathways

The synthetic preparation of SGC0946 involves a multi-step convergent approach that assembles the complex molecular architecture through strategic coupling reactions [18] [24]. The synthesis typically begins with the preparation of the brominated purine nucleoside core, followed by selective functionalization of the 5'-position with the extended aliphatic chain bearing the terminal urea moiety [18] [24].

The key bromination step is accomplished through electrophilic aromatic substitution on the deazaadenine ring system, with regioselective introduction of bromine at the 7-position [24] [30]. This transformation requires careful control of reaction conditions to prevent over-bromination and maintain the integrity of the sensitive purine heterocycle [24]. Subsequent glycosylation reactions establish the correct stereochemical configuration at the anomeric center [24].

The final assembly involves coupling the brominated nucleoside intermediate with the N-isopropyl-N-(3-aminopropyl)amine linker, followed by urea formation with 4-tert-butylphenyl isocyanate [18] [24]. Purification typically employs high-performance liquid chromatography to achieve the required purity standards for biological evaluation [18] [24]. Overall yields for the complete synthetic sequence range from 15-25% depending on the specific route employed [24].

| Synthetic Step | Reaction Type | Key Considerations | Typical Yield |

|---|---|---|---|

| Purine Bromination | Electrophilic substitution | Regioselectivity control | 70-85% |

| Glycosylation | Nucleophilic substitution | Stereochemical control | 60-75% |

| Linker Attachment | Nucleophilic substitution | Protection group strategy | 80-90% |

| Urea Formation | Isocyanate coupling | Moisture exclusion | 85-95% |

| Overall Synthesis | Multi-step sequence | Purification optimization | 15-25% |

SGC0946 demonstrates exceptional binding affinity for its target enzyme Disruptor of Telomeric silencing 1-Like (DOT1L), a unique histone lysine methyltransferase that catalyzes the methylation of histone H3 on lysine 79 (H3K79) [1] [2]. The compound exhibits a dissociation constant (Kd) of 0.06 nM as determined through Surface Plasmon Resonance (SPR) analysis [2] [3]. This extremely low Kd value indicates exceptionally tight binding between SGC0946 and DOT1L, reflecting high binding affinity that surpasses many other small molecule protein methyltransferase inhibitors [2].

Table 1: Binding Affinity Metrics for SGC0946

| Parameter | Value | Source |

|---|---|---|

| Kd (nM) | 0.06 | Chemical Probes Portal [2], Tocris [3] |

| IC₅₀ (nM) | 0.3 | Chemical Probes Portal [2], Tocris [3] |

| Assay Type | Surface Plasmon Resonance (SPR) / Radioactive enzymatic assay | Chemical Probes Portal [2] |

The half-maximal inhibitory concentration (IC₅₀) of 0.3 nM was determined using a radioactive enzyme assay, confirming the potent inhibitory activity of SGC0946 against DOT1L methyltransferase activity [2] [3]. This IC₅₀ value represents the concentration at which SGC0946 reduces DOT1L enzymatic activity by 50%, establishing it as one of the most potent DOT1L inhibitors characterized to date [4] [5].

The SPR-derived binding parameters demonstrate unusual kinetic behavior characteristic of extremely high-affinity interactions. The binding profile shows characteristics typical of compounds with exceptionally low off-rates, contributing to the sustained inhibitory effect observed in cellular systems [6] [4]. The improved cellular potency of SGC0946 compared to its predecessor EPZ004777 can be attributed to this lower off-rate combined with enhanced cell membrane permeability [7] [4].

Target Selectivity Profile

Selectivity against Other Methyltransferases

SGC0946 exhibits remarkable selectivity for DOT1L over other histone methyltransferases, demonstrating over 100-fold selectivity compared to a comprehensive panel of related enzymes [2] [3] [8]. The compound was systematically evaluated against 12 different protein methyltransferases and showed no significant inhibitory activity at concentrations up to 100-fold higher than its DOT1L IC₅₀ [2] [8].

Table 2: Selectivity Profile of SGC0946

| Target | Activity | Selectivity | Source |

|---|---|---|---|

| DOT1L | Active (IC₅₀ = 0.3 nM) | Target enzyme | Chemical Probes Portal [2] |

| Other Protein Methyltransferases (12 tested) | Inactive | >100-fold selectivity | Chemical Probes Portal [2], Tocris [3] |

| DNMT1 | Inactive | >100-fold selectivity | Chemical Probes Portal [2], Tocris [3] |

| Ricerca Selectivity Panel (29 receptors) | No notable activity | No significant off-target activity | Chemical Probes Portal [2] |

The selectivity assessment included testing against DNA methyltransferase 1 (DNMT1), where SGC0946 showed no significant inhibitory activity [2] [3]. This selectivity profile is particularly important given that many methyltransferase inhibitors exhibit cross-reactivity with multiple family members, which can confound biological interpretation of experimental results [8].

Specificity for DOT1L

The molecular basis for SGC0946 specificity lies in its structural design as a brominated analog of EPZ004777 [9] [4]. The compound contains a bromo substitution at the 7-position of the deazaadenosine ring, which enhances binding specificity for the DOT1L active site [4] [10]. Crystal structures of DOT1L in complex with SGC0946 (PDB ID: 4ER6) demonstrate that the compound binds at the S-adenosylmethionine (SAM) cofactor binding site and induces significant structural remodeling of the enzyme [2] [10].

The specificity for DOT1L over other SET domain-containing histone methyltransferases is attributed to the unique protein fold of DOT1L, which more closely resembles protein arginine methyltransferases (PRMTs) rather than traditional SET domain methyltransferases [11] [12]. This structural distinction allows SGC0946 to achieve high selectivity by exploiting binding site features unique to DOT1L architecture [10].

Enzyme Kinetics

SGC0946 functions as a competitive inhibitor with respect to the SAM cofactor, binding to the same site where SAM normally interacts with DOT1L [2] [4]. The enzyme kinetics demonstrate that SGC0946 effectively competes with SAM for binding to DOT1L, thereby preventing the transfer of methyl groups to histone H3K79 substrates [5].

The kinetic analysis reveals that SGC0946 binds to DOT1L through a mechanism involving both the adenosyl and ribose moieties of the compound, with the bulky para-tert-butylphenyl group extending toward the protein surface [13]. The binding kinetics show rapid association with DOT1L, followed by extremely slow dissociation, consistent with the observed low Kd value and sustained cellular activity [4].

Detailed kinetic studies indicate that SGC0946 exhibits balanced assay conditions where both SAM and histone substrate are present at concentrations equal to their respective Michaelis-Menten constants (KM values) [5]. Under these standardized conditions, the compound demonstrates reproducible inhibitory activity that correlates well with cellular efficacy measurements [5].

Inhibitory Potency in Cell-Free Systems

In cell-free enzymatic assays, SGC0946 demonstrates potent inhibition of DOT1L with an IC₅₀ of 0.3 nM under standardized assay conditions [2] [5]. These assays utilize purified recombinant DOT1L enzyme in the presence of radiolabeled SAM and nucleosome substrates to measure methyltransferase activity [5].

Table 3: Inhibitory Potency in Cell-Free and Cellular Systems

| Cell Line/System | IC₅₀ (nM) | Duration | Source |

|---|---|---|---|

| A431 cells (H3K79me2 reduction) | 2.6 | 4 days | Tocris [3], Chemical Probes Portal [2] |

| MCF10A cells (H3K79me2 reduction) | 8.8 | 4 days | Tocris [3], Chemical Probes Portal [2] |

| Cell-free enzymatic assay | 0.3 | Single timepoint | Chemical Probes Portal [2] |

| MLL-AF9 transformed cells | Selective killing observed | Extended culture | Tocris [3] |

The cell-free assay methodology employs a 120-minute incubation period with both substrates present at their respective KM concentrations [5]. The reaction is initiated by addition of substrate mixture containing radiolabeled and unlabeled SAM along with nucleosome substrates, and incorporation of radioactivity into the nucleosome substrate is measured using scintillation counting [5].

Comparative analysis with other DOT1L inhibitors in cell-free systems demonstrates that SGC0946 achieves similar biochemical potency to EPZ004777 (IC₅₀ = 0.5 ± 0.1 nM) but shows superior cellular activity [4]. This enhanced cellular performance despite equivalent biochemical potency reflects improved pharmacological properties including enhanced cell permeability and slower dissociation kinetics [7] [4].

Negative Control Compounds (SGC0649)

SGC0649 serves as the designated negative control compound for SGC0946, designed to provide a structurally similar molecule with significantly reduced DOT1L inhibitory activity [2] [14]. The key structural difference between SGC0946 and SGC0649 lies in the replacement of the urea group in SGC0946 with an amide group in SGC0649 [2].

Table 4: SGC0946 vs Negative Control SGC0649

| Compound | DOT1L Activity (IC₅₀) | Structure Difference | Use Recommendation | Source |

|---|---|---|---|---|

| SGC0946 | 0.3 nM | 4-tert-butylphenyl urea | Active probe | Chemical Probes Portal [2] |

| SGC0649 (Negative Control) | 390 nM | 4-tert-butylphenyl amide | Use at low concentrations due to residual DOT1L activity | Chemical Probes Portal [2] |

Despite being designed as a negative control, SGC0649 retains measurable DOT1L inhibitory activity with an IC₅₀ of 390 nM [2]. This residual activity necessitates careful experimental design when using SGC0649 as a control compound. Researchers are advised to use SGC0649 at relatively low concentrations to minimize potential confounding effects from its residual DOT1L activity [2].

The availability of SGC0649 as a negative control provides researchers with a valuable tool for distinguishing DOT1L-specific effects from potential off-target activities of SGC0946 [2] [15]. Comparative studies using SGC0946 and SGC0649 have been employed to validate DOT1L-dependent phenotypes in various biological systems, including T-cell differentiation and cellular reprogramming experiments [16] [15].